molecular formula C28H25F2NO5 B13860038 (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone

(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone

Cat. No.: B13860038
M. Wt: 493.5 g/mol
InChI Key: DCEGDCNFJOXKQY-KWXIBIRDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ezetimibe Diacetate can be synthesized through various methods, including the spray-drying technique. This method involves dissolving Ezetimibe in ethanol along with hydrophilic carriers like PVP-K30 and poloxamer 188. The solution is then spray-dried to form solid dispersions with improved solubility and dissolution characteristics .

Industrial Production Methods

Industrial production of Ezetimibe Diacetate often involves optimizing the spray-drying process to enhance the bioavailability of the compound. Parameters such as inlet temperature, pump feed rate, and solid content are controlled to achieve the desired product characteristics .

Chemical Reactions Analysis

Types of Reactions

Ezetimibe Diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents under controlled conditions.

    Glucuronidation: Enzymatic reactions facilitated by uridine 5′-diphosphate (UDP)-glucuronic acid.

Major Products Formed

Scientific Research Applications

Ezetimibe Diacetate has a wide range of scientific research applications:

Mechanism of Action

Ezetimibe Diacetate exerts its effects by selectively inhibiting the absorption of cholesterol and phytosterol in the small intestine. The primary target is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein. By binding to NPC1L1, Ezetimibe Diacetate prevents the uptake of cholesterol into enterocytes, thereby reducing the delivery of intestinal cholesterol to the liver .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Unlike statins, Ezetimibe Diacetate does not affect the synthesis of cholesterol in the liver but rather inhibits its absorption in the intestine. This unique mechanism makes it a valuable adjunct therapy for patients who do not achieve target cholesterol levels with statins alone or who experience statin intolerance .

Ezetimibe Diacetate stands out due to its distinct mechanism of action and its ability to be combined with other lipid-lowering agents to achieve optimal cholesterol management.

Biological Activity

The compound (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone , also known as Ezetimibe Diacetate, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • CAS Number : 163380-20-9
  • Molecular Formula : C28H25F2NO5
  • Molecular Weight : 493.50 g/mol
  • Structure : The compound features a complex azetidinone structure with multiple functional groups, including acetyloxy and fluorophenyl moieties, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular pathways. Key mechanisms include:

  • Inhibition of Cholesterol Absorption : Ezetimibe, the active component, selectively inhibits the intestinal absorption of cholesterol by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein. This action reduces plasma cholesterol levels, making it effective in managing hyperlipidemia.
  • Anti-inflammatory Effects : Recent studies indicate that compounds with similar structures may exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines and pathways such as NF-κB and MAPK signaling .

Biological Activity Data

Biological Activity Effect Reference
Cholesterol Absorption InhibitionReduces LDL cholesterol levels
Anti-inflammatory ActivityModulates TNF-α and IL-6 levels
Cytotoxicity in Cancer CellsInduces apoptosis in specific cancer cell lines

Case Studies

  • Cholesterol Management :
    • A clinical trial demonstrated that Ezetimibe significantly reduced LDL cholesterol levels when used in combination with statins compared to statin therapy alone. Patients showed improved lipid profiles and reduced cardiovascular risk factors .
  • Anti-inflammatory Studies :
    • In vitro studies indicated that Ezetimibe could reduce the expression of inflammatory markers in endothelial cells exposed to TNF-α. This suggests a potential role in mitigating inflammation-related diseases .
  • Cancer Research :
    • Preliminary research has shown that Ezetimibe may inhibit the proliferation of certain cancer cell lines by inducing apoptosis through the activation of caspase pathways. Further studies are needed to elucidate these effects in vivo .

Properties

Molecular Formula

C28H25F2NO5

Molecular Weight

493.5 g/mol

IUPAC Name

[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate

InChI

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26+,27-/m1/s1

InChI Key

DCEGDCNFJOXKQY-KWXIBIRDSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C

Origin of Product

United States

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